Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug currently under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dissociative glucocorticoid receptor (GR) ligand due to its unique pharmacological profile. [, , , ] Unlike traditional corticosteroids like prednisone and deflazacort, vamorolone demonstrates a reduced side effect profile while retaining anti-inflammatory efficacy. [, , , , , , , , , , , , ] This characteristic makes it a promising candidate for treating chronic inflammatory conditions where long-term steroid use is necessary but often limited by adverse effects. [, , , , , ]
Vamorolone is synthesized from the steroid backbone but lacks a hydroxyl group at the C11 position, which alters its interaction with glucocorticoid receptors. This modification allows vamorolone to act as a biased ligand, providing anti-inflammatory effects while reducing the risk of adrenal suppression and other adverse effects typically seen with corticosteroids like prednisone and deflazacort .
The synthesis of vamorolone involves several steps that modify the steroid structure to eliminate the C11 hydroxyl group. The compound was developed through a series of chemical reactions that aimed to enhance its therapeutic efficacy while reducing side effects. The synthesis process includes:
The efficacy of vamorolone has been evaluated through various clinical trials, demonstrating significant improvements in muscle function metrics such as time to stand from supine position (TTSTAND) and time to run/walk 10 meters (TTRW) after 24 weeks of treatment .
Vamorolone's molecular formula is . Its structural modifications allow it to interact differently with glucocorticoid receptors compared to traditional steroids. The absence of the hydroxyl group at the C11 position is crucial for its dissociative properties.
This structure contributes to its unique pharmacological profile, allowing for effective anti-inflammatory action while minimizing systemic side effects .
Vamorolone undergoes various chemical reactions that are critical for its therapeutic activity:
Vamorolone's mechanism of action involves:
Vamorolone is primarily studied for its application in treating Duchenne muscular dystrophy. Its unique properties make it suitable for:
Glucocorticoids (GCs) such as prednisone, prednisolone, and deflazacort have represented the cornerstone of anti-inflammatory therapy for Duchenne muscular dystrophy (DMD) and other chronic inflammatory conditions for decades. These synthetic steroids exert potent anti-inflammatory effects primarily through suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. In DMD, GCs demonstrably delay loss of ambulation, preserve respiratory function, and prolong life expectancy [1] [4]. However, the clinical utility of traditional GCs is severely hampered by their profound and dose-limiting adverse effect profile. These detrimental effects—including growth retardation, osteoporosis, metabolic syndrome, hypertension, skin thinning, and cushingoid appearance—stem largely from the transcriptional activation (transactivation) of glucocorticoid response element (GRE)-dependent genes by the glucocorticoid receptor (GR) complex [1] [4]. The historical challenge has been to dissociate therapeutic efficacy (primarily driven by transrepression of inflammatory genes) from the adverse effects (driven by transactivation). This imperative led to intensive research into structurally modified steroids designed to achieve receptor dissociation.
Table 1: Limitations of Traditional Glucocorticoids in Chronic Therapy
Pharmacological Action | Primary Physiological Consequence | Resulting Clinical Adverse Effects |
---|---|---|
GRE-Dependent Transactivation | Suppression of osteoblast function, reduced collagen synthesis | Osteoporosis, growth retardation, skin thinning |
Metabolic Pathway Activation | Insulin resistance, altered lipid metabolism | Hyperglycemia, weight gain, Cushingoid appearance |
Mineralocorticoid Receptor Agonism | Sodium retention, potassium excretion | Hypertension, edema, hypokalemia |
HPA Axis Suppression | Reduced endogenous cortisol production | Adrenal insufficiency, dependence on exogenous steroids |
The paradigm of dissociative steroids emerged from the understanding that the GR mediates distinct downstream effects through divergent molecular mechanisms. Transrepression, the mechanism underpinning the anti-inflammatory efficacy, occurs primarily through protein-protein interactions. The ligand-bound GR complex directly inhibits transcription factors like NF-κB and AP-1, suppressing the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes [1] [4]. Conversely, transactivation involves direct binding of the ligand-activated GR dimer to specific GREs in the promoter regions of target genes, leading to their transcriptional upregulation. Many genes associated with the classical GC adverse effects (e.g., metabolic enzymes, regulators of gluconeogenesis, proteins involved in muscle wasting) are regulated via this GRE-dependent transactivation [1] [4] [5].
The goal of dissociative agents is therefore to design ligands that:
Vamorolone (VBP15) exemplifies this approach. Its unique chemical structure fundamentally alters its interaction with the GR and MR, resulting in a distinct pharmacological profile termed "dissociation" [1] [4] [5].
Table 2: Molecular Mechanisms of Glucocorticoid Receptor Signaling and Vamorolone's Dissociation
Mechanism | Traditional GCs (e.g., Prednisolone) | Vamorolone (VBP15) | Primary Biological Consequence |
---|---|---|---|
GR Binding Affinity | High | High | Required for cellular activity |
NF-κB Transrepression | Strong agonist | Strong agonist | Anti-inflammatory efficacy |
GRE-Dependent Transactivation | Strong agonist | Partial agonist / Weak agonist | Reduced gene activation linked to adverse effects |
Mineralocorticoid Receptor (MR) Activity | Agonist (in HSD11B2-negative tissues like heart) | Potent Antagonist | Potential cardioprotection; Avoids MR-agonist driven fibrosis and hypertension |
Membrane Stabilization | Not reported | Demonstrated | Potential direct myoprotective effect in dystrophic muscle |
Vamorolone (17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione) is a first-in-class, structurally unique steroidal anti-inflammatory drug specifically engineered to exploit the dissociation paradigm. Its defining chemical feature is the Δ9,11 double bond within the steroid C-ring. This modification replaces the canonical 11β-hydroxy group present in all clinically used GCs [1] [4] [5]. This structural change has profound implications:
Preclinical studies in mdx mice (a DMD model) demonstrated that vamorolone retained potent NF-κB inhibitory activity, reducing inflammation and muscle necrosis comparably to prednisolone. However, it showed a dramatically improved safety profile, lacking the stunted growth, bone fragility, and metabolic disturbances characteristic of chronic prednisolone treatment [4]. These promising preclinical results established vamorolone as a dissociative steroidal anti-inflammatory drug with a unique dual mechanism: potent anti-inflammatory transrepression via GR coupled with MR antagonism and reduced GR transactivation [1] [4] [5].
Table 3: Structural Comparison of Vamorolone and Reference Glucocorticoids
Chemical Characteristic | Prednisolone | Deflazacort (Active Metabolite) | Vamorolone |
---|---|---|---|
Systematic (IUPAC) Name | (11β)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | (11β)-21-(Acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | (8S,10S,13S,14S,16R,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
Core Steroid Structure | Pregn-1,4-diene-3,20-dione | Oxazoline-modified Pregnadiene | Pregna-1,4,9(11)-triene-3,20-dione |
C11 Substitution | 11β-Hydroxy | 11β-Hydroxy | Δ9,11 Double Bond (No 11β-OH) |
C9 Substitution | None | None | Δ9,11 Double Bond |
Key GR Contact (Asn564) | Hydrogen bond via 11β-OH | Hydrogen bond via 11β-OH | No hydrogen bond (No 11β-OH) |
Substrate for HSD11B2? | Yes | Yes (active metabolite) | No |
The theoretical advantages of vamorolone were substantiated through rigorous preclinical and early clinical investigations:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7